molecular formula C16H20BrNO4 B1421795 Methyl 2-(4-bromophenyl)-1-(boc-amino)cyclopropanecarboxylate CAS No. 1092460-42-8

Methyl 2-(4-bromophenyl)-1-(boc-amino)cyclopropanecarboxylate

Cat. No. B1421795
M. Wt: 370.24 g/mol
InChI Key: MRDXOGJHLQKSFP-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromophenyl)-1-(boc-amino)cyclopropanecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of cyclopropane carboxylates, which are known for their diverse biological activities.

Scientific Research Applications

  • Synthesis of Potential Inhibitors of Ethylene Biosynthesis The preparation of diastereoisomers of 1-amino-2-bromocyclopropanecarboxylic acid is a key area of research. The process starts with methyl (1RS, 5SR)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate 5, leading to the production of cis- and trans-esters, which are significant in ethylene biosynthesis inhibition (Wick, Tamm, & Boller, 1995).

  • Development of Aminocyclopropyl Moiety in Amino Acids A study focused on the titanium-mediated transformation of N,N-dibenzylcarboxamides to cyclopropylamines. This process, involving alkylmagnesium bromides, yields various compounds including N-Boc-protected methyl esters of 1-aminocyclopropanecarboxylic acid, which are significant for their unique structural properties (Kordes, Winsel, & Meijere, 2000).

  • Synthesis of Boc-protected β-Amino Acids The development of Boc-protected 4,5-methano-β-proline, a novel bicyclic cyclopropane-containing β-amino acid, has been reported. Starting from itaconic acid and employing a modified Simmons–Smith reaction, this method allows for the synthesis of both cis and trans isomers of the title compound, which is important in the field of amino acid research (Tymtsunik, Ivon, Komarov, & Grygorenko, 2014).

  • Bronsted Acidic Ionic Liquid-Catalyzed N-Boc Protection of Amines Research on the chemoselective N-Boc protection of various amines using (Boc)2O in the presence of 1-methylimidazolium tetrafluoroborate [(HMIm)BF4] has been significant. This method is particularly useful for converting optically pure amino alcohols and amino acid esters to their N-Boc derivatives, highlighting its importance in organic synthesis (Sunitha, Kanjilal, Reddy, & Prasad, 2008).

properties

IUPAC Name

methyl 2-(4-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO4/c1-15(2,3)22-14(20)18-16(13(19)21-4)9-12(16)10-5-7-11(17)8-6-10/h5-8,12H,9H2,1-4H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDXOGJHLQKSFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1C2=CC=C(C=C2)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401125667
Record name Methyl 2-(4-bromophenyl)-1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401125667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-bromophenyl)-1-(boc-amino)cyclopropanecarboxylate

CAS RN

1092460-42-8
Record name Methyl 2-(4-bromophenyl)-1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092460-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(4-bromophenyl)-1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401125667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of diphenyl phosphorazidate (7.59 g), 2-(4-bromophenyl)-1-(methoxycarbonyl)cyclopropanecarboxylic acid (7.5 g), triethylamine (3.84 mL) in a mixture of toluene (300 mL) and tert-butanol (300 mL) was heated at 85° C. for 10 h. The mixture was diluted with water and the mixture was extracted with ether, washed with 5% aqueous citric acid, followed by saturated sodium hydrogen carbonate solution and dried over magnesium sulfate. The crude product was purified by flash silica chromatography, eluting with 1:1 diethyl ether/isohexane. Pure fractions were evaporated to dryness to afford methyl 2-(4-bromophenyl)-1-(tert-butoxycarbonylamino)cyclo-propanecarboxylate (4.60 g) as a colourless solid.
Quantity
7.59 g
Type
reactant
Reaction Step One
Name
2-(4-bromophenyl)-1-(methoxycarbonyl)cyclopropanecarboxylic acid
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
3.84 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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